Ristocetin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ristocetin B is a glycopeptide antibiotic produced by the bacterium Nocardia luridaThis compound is known for its ability to induce platelet aggregation and is primarily used in laboratory settings to diagnose certain blood disorders .

Méthodes De Préparation

Ristocetin B is obtained through the fermentation of Nocardia lurida. The fermentation product is then subjected to various purification processes, including paper strip electrophoresis and paper chromatography, to separate Ristocetin A and this compound. The compounds are amphoteric and can be isolated as free bases and crystallized as sulphates. They are soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .

Analyse Des Réactions Chimiques

Ristocetin B undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions are less commonly reported for this compound, but its structure suggests potential sites for such reactions.

Substitution: The presence of amino and phenolic groups in this compound allows for various substitution reactions under appropriate conditions.

Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for other reactions. The major products formed from these reactions include simpler sugar molecules and amino fragments .

Applications De Recherche Scientifique

Ristocetin B has several scientific research applications:

Mécanisme D'action

Ristocetin B induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib. This interaction is crucial for the formation of platelet plugs in blood clotting. The exact molecular pathways involved in this process are still under investigation, but it is known that this compound activates the von Willebrand factor, leading to platelet agglutination .

Comparaison Avec Des Composés Similaires

Ristocetin B is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it is unique in its ability to induce platelet aggregation, a property not shared by vancomycin or teicoplanin. Additionally, this compound is more effective against certain strains of Gram-positive bacteria compared to Ristocetin A .

Similar Compounds

Ristocetin A: Another component of Spontin, with similar antimicrobial properties but less effective in inducing platelet aggregation.

Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, but does not induce platelet aggregation.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

This compound’s unique properties make it a valuable tool in both clinical and research settings, particularly in the study of blood disorders and bacterial resistance.

Propriétés

Numéro CAS |

1405-59-0 |

|---|---|

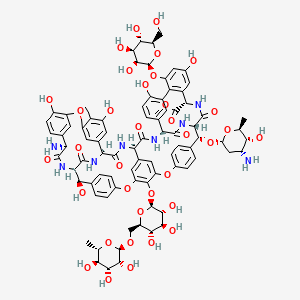

Formule moléculaire |

C84H92N8O35 |

Poids moléculaire |

1773.7 g/mol |

Nom IUPAC |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C84H92N8O35/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110) |

Clé InChI |

YECWLNHQVUKZLG-UHFFFAOYSA-N |

SMILES |

Cc1c(cc2cc1Oc3cc(ccc3O)[C@H](C(=O)N[C@@H]4[C@@H](c5ccc(cc5)Oc6cc7cc(c6O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)Oc1ccc(cc1)[C@H]([C@H]1C(=O)N[C@@H](c3cc(cc(c3-c3cc(ccc3O)[C@H](C(=O)N1)NC(=O)[C@@H]7NC(=O)[C@H]2NC4=O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ristocetin B; AI3-50141; AI3 50141; AI350141 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)